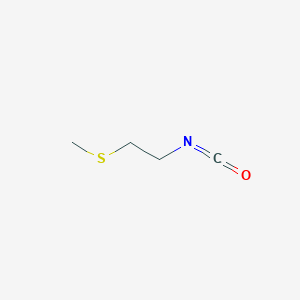

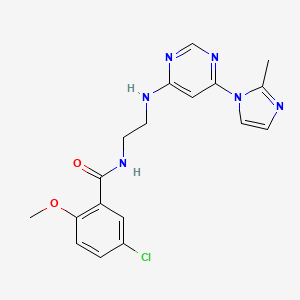

![molecular formula C9H15N3O2 B2746971 7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane CAS No. 2172454-14-5](/img/structure/B2746971.png)

7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spirodecane is a chemical compound that features a cyclohexane ring bound directly to a cyclopentane ring . The compound you mentioned seems to be a derivative of spirodecane, with additional functional groups.

Synthesis Analysis

While specific synthesis methods for “7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane” are not available, similar compounds such as 7-azabicyclo[4.3.1]decane have been synthesized from tropone in a sequence of steps including nucleophilic amine addition, Boc-protection, photochemical demetallation of the iron complex, and an intramolecular Heck reaction .Scientific Research Applications

Synthesis Methods

Several studies have focused on the synthesis of spirocyclic compounds related to "7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane". For instance, research on the synthesis of spirodecane derivatives, including variations with different substituents, has been conducted to evaluate their potential as dopamine agonists. Although no central nervous system activity was found in some cases, certain analogs demonstrated significant dopamine agonist activity in peripheral assays (Brubaker & Colley, 1986). Furthermore, comprehensive synthetic approaches have been developed to construct spiroaminals, showcasing the versatility and potential applications of these compounds in producing natural or synthetic products with significant biological activities (Sinibaldi & Canet, 2008).

Spectral Characterization and Antibacterial Evaluation

A study synthesized six compounds related to "7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane" through Mannich reaction and cyclocondensation, with their structures confirmed via spectral methods. These compounds were evaluated for antibacterial activity against various bacteria, with one compound showing excellent in vitro antibacterial activity (Natarajan et al., 2021).

Pharmacological Evaluations

Research into the pharmacological properties of derivatives has led to the identification of compounds with dopamine agonist activity. This includes a study that synthesized and evaluated the pharmacological potential of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, with findings indicating potent dopamine agonist activity in specific analogs compared to known compounds (Brubaker & Colley, 1986).

Advanced Applications

Efforts to synthesize complex spirocyclic structures have also been reported, such as the synthesis of energetically possible stereoisomers of related compounds for pheromone studies and the exploration of their roles in chemical communication among insects (Mori & Ikunaka, 1984). Additionally, innovative strategies for constructing the azaspirodecane ring system have been developed, demonstrating the chemical versatility and potential for creating bioactive compounds (Matsumura, Aoyagi, & Kibayashi, 2003).

properties

IUPAC Name |

7-(azidomethyl)-2,6-dioxaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c10-12-11-6-8-2-1-3-9(14-8)4-5-13-7-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOYARUTKDAVTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC2(C1)CCOC2)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one](/img/structure/B2746889.png)

![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-2-fluorosulfonyloxybenzene](/img/structure/B2746893.png)

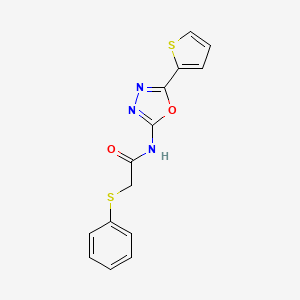

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2746895.png)

![ethyl 4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate](/img/structure/B2746897.png)

![Cyclohexyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate](/img/structure/B2746898.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B2746899.png)

![4-methoxy-2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2746902.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B2746910.png)